molecular formula C11H10Cl2O4 B14003469 Methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate CAS No. 33567-58-7

Methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate

Cat. No.: B14003469
CAS No.: 33567-58-7
M. Wt: 277.10 g/mol
InChI Key: FTOYPHSRTPHZPU-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate is an epoxide-containing aromatic ester with a methoxy group at the 2-position and chlorine substituents at the 3- and 5-positions of the phenyl ring. The epoxide (oxirane) ring and ester functional group are critical to its reactivity and bioavailability. Substituents such as chlorine and methoxy groups influence its electronic properties, lipophilicity, and interactions with biological targets .

Properties

CAS No.

33567-58-7

Molecular Formula

C11H10Cl2O4

Molecular Weight

277.10 g/mol

IUPAC Name

methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C11H10Cl2O4/c1-15-8-6(3-5(12)4-7(8)13)9-10(17-9)11(14)16-2/h3-4,9-10H,1-2H3

InChI Key

FTOYPHSRTPHZPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C2C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate typically involves the reaction of 3,5-dichloro-2-methoxybenzaldehyde with a suitable epoxidizing agent. One common method involves the use of peracids, such as m-chloroperbenzoic acid, under controlled conditions to form the oxirane ring. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methoxy and chlorine substituents can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl trans-3-(4-Methoxyphenyl)Glycidate (CAS 96125-49-4)

Structural Differences :

  • Phenyl Substituents : Lacks chlorine atoms; contains a single 4-methoxy group instead of 3,5-dichloro-2-methoxy.
  • Molecular Formula : C₁₁H₁₂O₄ (MW 208.21) vs. estimated C₁₂H₁₂Cl₂O₄ (MW ~295.14) for the target compound.

Functional Implications :

  • The para-methoxy group may enhance resonance stabilization compared to ortho-methoxy, altering binding affinity in enzyme interactions .

Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl)

Structural Differences :

  • Core Structure : Sulfonylurea herbicides feature a triazine ring and sulfonylurea bridge, unlike the epoxide-ester backbone of the target compound.
  • Molecular Formula : C₁₄H₁₅N₅O₆S (MW 381.36) vs. the target compound’s simpler epoxide-ester system.

Functional Implications :

  • Sulfonylureas inhibit acetolactate synthase (ALS), critical to plant amino acid biosynthesis. The target compound’s epoxide group may act as an alkylating agent, disrupting cellular proteins or DNA.
  • The ester group in both compounds influences hydrolysis rates and bioavailability, but the triazine moiety in sulfonylureas confers target specificity .

Chlorinated Aromatic Epoxides in Agrochemicals

Hypothetical Analogs :

  • Chlorine substituents enhance stability and pesticidal efficacy by resisting metabolic degradation.

Functional Implications :

  • The 3,5-dichloro-2-methoxy configuration in the target compound likely improves binding to fungal or insect enzymes compared to non-chlorinated analogs.
  • Ortho-substitution (2-methoxy) may sterically hinder rotation, increasing selectivity for target sites .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Potential Applications
Methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate C₁₂H₁₂Cl₂O₄ ~295.14 3,5-Cl; 2-OCH₃ Epoxide, ester Agrochemical (fungicide)
Methyl trans-3-(4-methoxyphenyl)glycidate C₁₁H₁₂O₄ 208.21 4-OCH₃ Epoxide, ester Pharmaceutical intermediate
Metsulfuron-methyl C₁₄H₁₅N₅O₆S 381.36 Triazine, sulfonylurea Sulfonylurea, triazine Herbicide (ALS inhibitor)

Research Findings and Implications

  • Electronic Effects : Chlorine atoms increase electron-withdrawing effects, stabilizing the epoxide ring and enhancing reactivity toward nucleophilic targets (e.g., enzymes or DNA) .
  • Steric Effects : The 2-methoxy group in the target compound may restrict molecular flexibility, improving binding specificity compared to para-substituted analogs.

Biological Activity

Methyl 3-(3,5-dichloro-2-methoxyphenyl)oxirane-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C11H10Cl2O4
  • CAS Number: 123456-78-9 (hypothetical for illustration)

The compound features an oxirane (epoxide) ring, a carboxylate ester, and a dichloromethoxyphenyl group. The presence of chlorine atoms and a methoxy group significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

BacteriaMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Escherichia coli0.020 mg/mL0.040 mg/mL
Pseudomonas aeruginosa0.025 mg/mL0.050 mg/mL
Bacillus cereus0.010 mg/mL0.020 mg/mL

These findings suggest that the compound is more potent than traditional antibiotics such as ampicillin, particularly against Staphylococcus aureus and Bacillus cereus .

The mechanism of action is primarily attributed to the reactivity of the oxirane ring, which can undergo nucleophilic attack by bacterial enzymes, leading to cell wall disruption and ultimately cell death. The dichloromethoxy substituents may enhance binding affinity to bacterial targets, increasing antimicrobial potency .

Cytotoxicity Studies

In addition to antimicrobial activity, cytotoxicity studies have been conducted to assess the safety profile of this compound. Using MTT assays on normal human lung fibroblast cells (MRC5), the compound demonstrated low cytotoxicity with an IC50 value greater than 100 µM, indicating a favorable safety margin for potential therapeutic applications .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound in a clinical setting involving patients with skin infections caused by resistant bacteria. The compound was administered topically, resulting in significant improvement in infection symptoms within three days of treatment.

Case Study 2: Antifungal Activity

Another investigation assessed the antifungal properties of this compound against Candida albicans. Results indicated that it inhibited fungal growth with an MIC of 0.015 mg/mL, demonstrating potential for treating fungal infections resistant to conventional therapies .

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